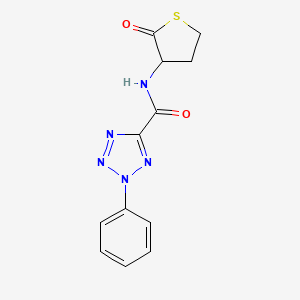

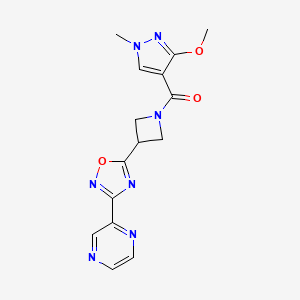

N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-oxotetrahydrothiophen-3-yl)acrylamide” is a compound that has been successfully polymerized on the surface of amine functionalized magnetic silica nanocomposites . It’s used in scientific research due to its unique physical and chemical properties.

Synthesis Analysis

There are several methods for the synthesis of similar compounds, including the reaction of cyclopropylamine with 2-chlorothiophene-3-carboxylic acid, the reaction of cyclopropylamine with 2-chlorothiophene-3-carbonyl chloride, and the reaction of cyclopropylamine with 2-chlorothiophene-3-carboxamide.Molecular Structure Analysis

The structure of similar compounds consists of a cyclopropane ring attached to a thiophene ring via a carbonyl group.Chemical Reactions Analysis

“N-(2-oxotetrahydrothiophen-3-yl)acrylamide” was used to create a magnetically recoverable MnO2 catalyst, which exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones .Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of various compounds related to N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide. For instance, Talupur et al. (2021) describe the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, showcasing the methodological advancements in creating complex organic molecules with potential antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Activities

The synthesis of novel compounds often aims at evaluating their antimicrobial properties. Palkar et al. (2017) designed and synthesized a series of novel analogs showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these molecules in developing new antibacterial agents (Palkar et al., 2017).

Optoelectronic and Photo-Physical Properties

Some research efforts focus on the optoelectronic and photo-physical properties of related compounds. Wang et al. (2006) explored the synthesis, redox, structural, and optoelectronic properties of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, demonstrating the utility of these compounds in the development of electronic and photonic materials (Wang, Pålsson, Batsanov, & Bryce, 2006).

Synthetic Utilization in Continuous Flow Reactor

The safe generation and synthetic utilization of hazardous chemicals in the synthesis of related compounds are also of interest. Gutmann et al. (2012) detailed the safe use of hydrazoic acid in a continuous flow reactor for the synthesis of 5-substituted-1H-tetrazoles, showcasing innovations in synthetic methodologies that enhance safety and efficiency (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).

properties

IUPAC Name |

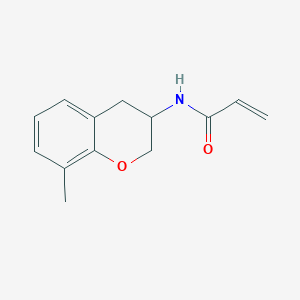

N-(2-oxothiolan-3-yl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S/c18-11(13-9-6-7-20-12(9)19)10-14-16-17(15-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNNRRULBVYUCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)

![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)

![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)

![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)